molecular formula C9H18Cl2N4 B1486124 N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride CAS No. 2206971-01-7

N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B1486124
CAS No.: 2206971-01-7
M. Wt: 253.17 g/mol
InChI Key: NHNBFLQRWDBONW-UHFFFAOYSA-N
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Description

N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride is a chemical scaffold of significant interest in early-stage pharmaceutical research and drug discovery. The tetrahydropyrazolo[1,5-a]pyrazine core of this compound is a privileged structure in medicinal chemistry, known for its potential to interact with various biological targets. This scaffold is recognized as a versatile template for developing inhibitors of protein kinases, including cyclin-dependent kinases (CDKs) . Researchers are exploring its application in designing potent and selective inhibitors that target specific CDK/cyclin complexes, such as CDK2/cyclin A1 and CDK2/cyclin E1, which are critical regulators of the cell cycle . Inhibition of these complexes represents a promising strategy in oncology for disrupting uncontrolled cell proliferation and in the investigation of novel non-hormonal male contraceptives, as CDK2 is essential for meiosis and spermatogenesis . Furthermore, structurally related 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine compounds are being investigated for the treatment of infectious diseases, highlighting the broad therapeutic potential of this chemical class . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various in vitro biological assays. This product is intended solely for research purposes in early discovery phases to further elucidate its mechanism of action and structure-activity relationships.

Properties

IUPAC Name

N,N-dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-12(2)7-8-5-9-6-10-3-4-13(9)11-8;;/h5,10H,3-4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBFLQRWDBONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NN2CCNCC2=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Tetrahydropyrazolo[1,5-a]pyrazine Core

A notable and efficient approach to synthesize 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves the transformation of 2,2-dichlorovinylacetophenones through a sequence of reactions:

  • Reaction with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines
  • Subsequent O-tosylation to yield tosylated intermediates
  • Azidation to introduce azido groups
  • Catalytic hydrogenation to convert azides to aminoethyl derivatives
  • Final cyclization and aromatization under basic conditions (aqueous sodium hydroxide) to form the tetrahydropyrazolo[1,5-a]pyrazine ring system

This route offers simplicity, good overall yields, and uses inexpensive starting materials. The process can be performed stepwise or in a one-pot procedure combining tosylation, ammonium hydroxide treatment, and base-induced cyclization.

Introduction of the N,N-Dimethylaminomethyl Group

The installation of the N,N-dimethylaminomethyl substituent at the 2-position of the tetrahydropyrazolo[1,5-a]pyrazine core typically involves nucleophilic substitution or reductive amination strategies starting from appropriate halogenated or aldehyde intermediates.

A representative method includes:

  • Preparation of a halogenated tetrahydropyrazolo[1,5-a]pyrazine intermediate (e.g., 3-iodo or 3-chloro derivatives)
  • Reaction with N,N-dimethylaminomethyl nucleophiles or their precursors under suitable conditions (e.g., copper-catalyzed coupling or reductive amination)
  • Purification of the resulting compound followed by salt formation with hydrochloric acid to yield the dihydrochloride salt

This approach is supported by patent literature describing the use of copper(I)-catalyzed coupling reactions involving diamines and halogenated pyrazolo derivatives to achieve selective substitution.

Salt Formation and Purification

The final step involves converting the free base of N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine into its dihydrochloride salt. This is commonly performed by treatment with hydrochloric acid in a suitable solvent, leading to precipitation of the dihydrochloride salt as a white solid, which is then isolated by filtration and drying.

Summary of Preparation Steps in Tabular Form

Step Starting Material / Intermediate Reaction Type Conditions / Reagents Outcome / Intermediate Product
1 2,2-Dichlorovinylacetophenone Reaction with 2-hydroxyethylhydrazine Mild heating, solvent (e.g., ethanol) 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline
2 Hydroxyethyl pyrazoline O-Tosylation p-Toluenesulfonyl chloride, base (e.g., pyridine) Tosylated pyrazoline intermediate
3 Tosylated intermediate Azidation Sodium azide, DMF solvent Azidoethyl pyrazoline intermediate
4 Azido intermediate Catalytic hydrogenation H2, Pd/C catalyst Aminoethyl pyrazoline intermediate
5 Aminoethyl intermediate Cyclization and aromatization Aqueous NaOH, heat 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core
6 Halogenated tetrahydropyrazolo[1,5-a]pyrazine Copper-catalyzed coupling / nucleophilic substitution CuI, base, N,N-dimethylaminomethyl reagent N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
7 Free base compound Salt formation HCl in solvent Dihydrochloride salt (final product)

Research Findings and Analytical Data

  • The synthetic approach via 2,2-dichlorovinylacetophenones provides a versatile route to the tetrahydropyrazolo[1,5-a]pyrazine scaffold with good yields and manageable reaction conditions.
  • Copper-catalyzed coupling reactions enable selective installation of N,N-dimethylaminomethyl groups on halogenated intermediates, as demonstrated in patent WO2018011163A1, which details multiple examples yielding white solid products with high purity.
  • The dihydrochloride salt form enhances the compound’s stability and facilitates handling and storage.
  • Characterization data such as ^1H NMR, mass spectrometry, and X-ray crystallography confirm the structure and purity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: NaBH4, LiAlH4, in anhydrous ether or THF.

  • Substitution: Nucleophiles such as halides, tosylates, or mesylates, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Anxiolytic Properties

Research has indicated that compounds related to N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine exhibit significant anxiolytic effects. The pharmacological activity of these compounds has been tested in animal models where they demonstrated the ability to alleviate anxiety without producing toxic side effects at therapeutic doses. For instance, studies involving pentylenetetrazole-induced seizures showed that these compounds could protect against convulsions, suggesting a strong potential for treating anxiety disorders .

Anticancer Activity

Recent investigations have also highlighted the potential of tetrahydropyrazolo derivatives as inhibitors of specific cancer-related pathways. For instance, substituted derivatives have been identified as ROS1 inhibitors, which are crucial in certain types of lung cancer. The ability of these compounds to interfere with tumor growth and proliferation pathways positions them as promising candidates for further development in oncology .

Several studies have documented the pharmacological effects of tetrahydropyrazolo derivatives:

  • Study on Anxiolytic Activity : In a controlled experiment with rats, doses of the compound were administered prior to exposure to stress-inducing stimuli. The results indicated a significant reduction in anxiety-like behaviors compared to control groups .
  • ROS1 Inhibition Study : A series of in vitro assays demonstrated that the compound effectively inhibited ROS1 activity in cancer cell lines, leading to decreased cell viability and proliferation rates. This suggests a potential therapeutic application in treating ROS1-positive cancers .

Mechanism of Action

The mechanism by which N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Dihydrochloride (CAS 165894-07-5)
  • Molecular Formula : C₆H₁₁Cl₂N₃ .
  • Key Differences: Lacks the dimethylaminomethyl substituent present in the target compound. This absence reduces its molecular weight (196.08 g/mol vs.
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Dihydrochloride
  • Molecular Formula : C₇H₁₂Cl₂N₃ .
  • Key Differences : The pyrazolo[4,3-c]pyridine core differs in nitrogen positioning compared to pyrazolo[1,5-a]pyrazine. This structural isomerism may influence pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol Dihydrochloride (CAS 2413374-74-8)
  • Molecular Formula : C₇H₁₃Cl₂N₃O .
  • Key Differences: Substituted with a hydroxymethyl group instead of dimethylaminomethyl. The hydroxyl group enhances hydrogen-bonding capacity, which may improve target affinity but reduce lipophilicity compared to the dimethylamino analog .

Functional Group Modifications

Ethyl 5-(3-Methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29)
  • Molecular Formula : C₁₄H₁₇N₃O₄ .
  • Key Differences: Incorporates a furan-carbonyl and ester group.
GSK572A: (5R,7S)-5-(4-Ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Molecular Formula : C₂₃H₂₃F₄N₅O .
  • Key Differences: Pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and carboxamide substituent.

Physicochemical and Pharmacological Properties

Property Target Compound CAS 165894-07-5 Compound 29 GSK572A
Molecular Weight (g/mol) ~253.17 196.08 299.31 485.46
Solubility High (dihydrochloride salt) Moderate Low (ester group) Moderate (neutral)
Bioactivity Undisclosed Undisclosed Antiviral Fatty acid shuttle inhibition

Key Research Findings and Implications

  • Salt Forms : Dihydrochloride salts (e.g., target compound, CAS 165894-07-5) generally exhibit superior aqueous solubility compared to neutral analogs, critical for oral bioavailability .
  • Substituent Effects: The dimethylaminomethyl group in the target compound may enhance blood-brain barrier permeability relative to hydroxyl or ester-containing derivatives .

Biological Activity

N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo derivatives, characterized by a fused pyrazole ring system. Its chemical structure can be represented as follows:

C8H12Cl2N4\text{C}_8\text{H}_{12}\text{Cl}_2\text{N}_4

This structure contributes to its interaction with various biological targets.

1. Anxiolytic Properties

Research indicates that derivatives of tetrahydropyrazolo compounds exhibit anxiolytic effects. In animal studies, these compounds have shown a significant protective effect against convulsions induced by pentylenetetrazole, suggesting their potential use as anxiolytic agents at non-toxic doses . The wide therapeutic index observed in these studies points to their safety profile in clinical applications.

2. Antidepressant Activity

The compound has been investigated for its antidepressant properties. Studies have demonstrated that certain pyrazolo derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

3. Anticancer Potential

Recent investigations have highlighted the anticancer activity of pyrazolo derivatives. These compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, they act as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and validated targets for antibacterial therapies . The ability of these compounds to selectively inhibit cancer cell growth while sparing normal cells underscores their therapeutic promise.

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition : Its ability to inhibit DNA gyrase suggests a mechanism by which it can disrupt cancer cell proliferation .

Study 1: Anxiolytic Effects

In a controlled study involving rats, the administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that doses producing anxiolytic effects did not lead to adverse toxic symptoms .

Study 2: Anticancer Activity

A study focused on the anticancer effects of tetrahydropyrazolo compounds demonstrated that these agents effectively inhibited the growth of several cancer cell lines in vitro. The compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways .

Summary of Findings

Biological ActivityMechanismReference
AnxiolyticModulation of neurotransmitter systems
AntidepressantSerotonin and norepinephrine modulation
AnticancerInhibition of DNA gyrase and topoisomerase IV

Q & A

Q. How to align experimental design with theoretical frameworks for mechanistic studies?

  • Methodological Answer : Adopt a hypothesis-driven approach. For example, if the compound targets GPCRs, use the "lock-and-key" model to design analogs with modified steric bulk. Link results to cheminformatics databases (e.g., PubChem BioAssay) to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 2
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride

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